3,4-Dichlorobenzoylacetonitrile CAS number 4640-68-0 properties
3,4-Dichlorobenzoylacetonitrile CAS number 4640-68-0 properties
An In-depth Technical Guide to 3,4-Dichlorobenzoylacetonitrile (CAS: 4640-68-0)
Introduction: A Versatile Halogenated Intermediate
3,4-Dichlorobenzoylacetonitrile is an organic compound characterized by a dichlorinated benzoyl group attached to an acetonitrile moiety.[1] This structure, featuring an electrophilic benzoyl group, a reactive nitrile functional group, and a halogenated aromatic ring, makes it a valuable intermediate in various synthetic applications.[1] It is primarily utilized in the development of pharmaceuticals and agrochemicals, where the specific substitution pattern of the chlorine atoms can impart desirable biological activities and metabolic stability to the final products.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in chemical research and drug development.
Physicochemical and Structural Properties
3,4-Dichlorobenzoylacetonitrile typically presents as a yellow to off-white solid or crystalline substance.[1] Its halogenated aromatic nature dictates its solubility, showing moderate solubility in organic solvents like acetone and ethanol, with limited solubility in water.[1]
Key Property Data Summary
| Property | Value | Source(s) |
| CAS Number | 4640-68-0 | [1][3][4] |
| Molecular Formula | C₉H₅Cl₂NO | [1][4] |
| Molecular Weight | 214.05 g/mol | [1][3][4] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 114 °C | [3][5] |
| Density (Predicted) | 1.383 ± 0.06 g/cm³ | [3] |
| SMILES | c1cc(c(cc1C(=O)CC#N)Cl)Cl | [1] |
| InChI | InChI=1/C9H5Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5H,3H2 | [1] |
Spectroscopic Profile: Structural Elucidation
Confirming the identity and purity of 3,4-Dichlorobenzoylacetonitrile requires a combination of spectroscopic techniques. While specific spectral data for this compound is not publicly available in the provided search results, an experienced chemist can predict the expected signals based on its molecular structure. This section outlines the anticipated spectroscopic characteristics, a critical step for any researcher working with this compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons. The three protons on the dichlorinated benzene ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns and chemical shifts influenced by the positions of the chlorine atoms and the benzoyl group. The two protons of the methylene group adjacent to the carbonyl and nitrile groups would likely appear as a singlet further downfield (typically δ 3.5-4.5 ppm) due to the electron-withdrawing effects of the neighboring functional groups.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display nine distinct signals corresponding to each carbon atom in the molecule. Key signals would include the carbonyl carbon (C=O) at a significantly downfield chemical shift (around δ 180-190 ppm), the nitrile carbon (C≡N) (around δ 115-120 ppm), and the methylene carbon (-CH₂-) (around δ 30-40 ppm). The remaining six signals would correspond to the carbons of the aromatic ring, with their shifts influenced by the chlorine and acyl substituents.
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IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Characteristic absorption bands would be expected for the nitrile group (C≡N stretch) around 2250 cm⁻¹, the carbonyl group (C=O stretch) of the ketone around 1680-1700 cm⁻¹, and C-Cl stretches in the fingerprint region (typically below 800 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be visible.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 214.05 g/mol . A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent peaks at M, M+2, and M+4, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Synthesis Methodology
The synthesis of benzoylacetonitriles can be achieved through several routes. A common and effective method involves the reaction of a phenacyl halide with a cyanide salt. This approach is adaptable for producing 3,4-Dichlorobenzoylacetonitrile.
Workflow: Synthesis via Nucleophilic Substitution
Caption: A representative workflow for the synthesis of 3,4-Dichlorobenzoylacetonitrile.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of 3,4-difluorobenzoylacetonitrile.[6]
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Preparation: Dissolve the starting material, 3,4-dichlorophenacyl bromide, in ethanol and cool the solution to approximately 5°C in an ice bath.
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Reaction: Prepare a solution of sodium cyanide in water. Add this cyanide solution dropwise to the cooled ethanol solution over a period of 30 minutes. The causality here is to control the exothermic reaction and prevent side reactions.
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Stirring: Allow the reaction mixture to stir for an additional hour at the same temperature to ensure the reaction goes to completion.
-
Workup - Dilution & Filtration: Dilute the reaction mixture with water. This step helps to precipitate any remaining organic solids and prepare the mixture for extraction. Filter the mixture to remove any insoluble materials.[6]
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Workup - Acidification & Extraction: Acidify the aqueous filtrate. This step protonates any excess cyanide and ensures the product is in its neutral form, which can lead to the formation of a cloudy mixture. Extract the product from the aqueous layer using an organic solvent such as methylene chloride.[6]
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Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system.
Applications in Research and Drug Discovery
The true value of 3,4-Dichlorobenzoylacetonitrile lies in its role as a versatile building block for more complex molecules with significant biological activity.
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Pharmaceutical Intermediate: This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[2] The nitrile and ketone functionalities provide reactive handles for a wide range of chemical transformations, allowing for the construction of diverse molecular scaffolds. The dichloro-substitution pattern is often incorporated to enhance binding affinity, improve metabolic stability, or modulate the electronic properties of a drug candidate.[7]
-
Agrochemical Synthesis: In the agrochemical sector, it is used in the formulation of pesticides and herbicides.[2] Halogenated aromatic compounds are a common feature in many effective crop protection agents.
-
Precursor to Bioactive Molecules: Research has shown that related structures, such as 3,4-dichlorophenylacetonitrile, are used to synthesize potent non-peptide antagonists for neurokinin and tachykinin receptors, which are targets for various neurological and inflammatory disorders.[8] More directly, derivatives of 3,4-Dichlorobenzoylacetonitrile, specifically dichlorophenylacrylonitriles, have been synthesized and evaluated as Aryl Hydrocarbon Receptor (AhR) ligands.[9] Some of these derivatives displayed potent and highly selective growth inhibition against breast cancer cell lines, with GI₅₀ values in the nanomolar range.[9] This highlights a direct pathway from this intermediate to the development of novel anti-cancer agents.
Logical Flow of Application
Caption: From intermediate to potential therapeutic application.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety precautions are paramount when handling 3,4-Dichlorobenzoylacetonitrile. Information synthesized from available Safety Data Sheets (SDS) indicates several potential hazards.
Hazard Identification and First Aid
-
Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[10][11]
-
Irritation: It is known to cause skin and eye irritation (Category 2).[10][12]
-
First Aid - Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10][13]
-
First Aid - Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[10][12]
-
First Aid - Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[10]
-
First Aid - Ingestion: If swallowed, rinse the mouth and call a poison center or doctor if you feel unwell.[10]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10] Use in a well-ventilated area or under a fume hood to avoid breathing dust or vapors.[10]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][12]
References
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ChemBK. CAS: 4640-68-0. [Link]
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J&K Scientific LLC. 3',4'-Dichlorobenzoylacetonitrile | 4640-68-0. [Link]
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MSDS of 3,4-Dichlorobenzoylacetonitrile. MSDS of 3,4-Dichlorobenzoylacetonitrile. [Link]
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OAKWOOD. 3,4-Dichlorobenzoylacetonitrile 4640-68-0, Purity 96%. [Link]
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PrepChem.com. Synthesis of 3,4-difluorobenzoylacetonitrile. [Link]
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Loba Chemie. 3,4-DICHLORONITROBENZENE FOR SYNTHESIS MSDS CAS No. [Link]
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PubMed. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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